molecular formula C11H17NO B1350905 1-(4-methoxyphenyl)-N-methylpropan-1-amine CAS No. 40023-80-1

1-(4-methoxyphenyl)-N-methylpropan-1-amine

Cat. No.: B1350905
CAS No.: 40023-80-1
M. Wt: 179.26 g/mol
InChI Key: UNXOGHQXFQRMTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a methyl group attached to the nitrogen atom

Scientific Research Applications

1-(4-Methoxyphenyl)-N-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

Target of Action

The primary target of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as 4-Methoxyamphetamine, is the serotonin transporter . This compound also interacts with alpha receptors and the synaptic vesicular amine transporter .

Mode of Action

4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . The interaction with these targets results in the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions.

Biochemical Pathways

The compound affects the serotoninergic pathway , leading to an increase in the levels of serotonin in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinations.

Pharmacokinetics

It is known that the compound is metabolized by the body, and its metabolites are excreted in the urine

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the increase in serotonin levels in the brain. This can lead to various psychological effects, including mood elevation, increased sociability, and potentially hallucinations .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances in the body can affect the metabolism and excretion of the compound, potentially altering its effects . Additionally, individual genetic variations can influence how the body processes the compound, leading to variations in its effects among different individuals.

Future Directions

The future directions for research on “1-(4-methoxyphenyl)-N-methylpropan-1-amine” would depend on its potential applications. Given its structure, it could be of interest in the fields of medicinal chemistry, materials science, or synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)-N-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels . This interaction is crucial in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine deficiency is a hallmark. Additionally, this compound interacts with dopamine receptors, influencing neurotransmitter release and uptake .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions . In other cell types, it may influence cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound interacts with dopamine receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it can enhance synaptic plasticity and cognitive functions over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive functions and improve memory . At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves demethylation and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues. Its distribution is influenced by factors such as lipid solubility and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxyphenylacetone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while reduction could produce 1-(4-methoxyphenyl)propan-1-ol.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOGHQXFQRMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397623
Record name 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-80-1
Record name 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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